2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine
Overview
Description
“2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are often used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main methods . The first method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Molecular Structure Analysis
The molecular structure of “2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine” is characterized by a pyrrolidine ring . This five-membered ring is non-planar and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The stereochemistry of the molecule is also influenced by the pyrrolidine ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including “2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine”, can undergo various chemical reactions . For instance, they can react with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid to synthesize 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines .Scientific Research Applications
Anti-Cancer Potential
BPIQ demonstrates anti-growth and apoptosis-inducing effects against several cancer cell lines. Notably, it has been effective in hepatocellular carcinoma cells, non-small cell lung cancer (NSCLC), and retinoblastoma cells . Its unique chemical structure contributes to its activity, making it an interesting candidate for further investigation.
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists. BPIQ’s pyrrolidine moiety provides several advantages:
- Non-Planarity : The non-planar nature of the pyrrolidine ring (referred to as “pseudorotation”) enhances three-dimensional coverage .
Structure–Activity Relationship (SAR) Studies
Researchers have investigated the influence of steric factors on BPIQ’s biological activity. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
Synthetic Strategies
BPIQ synthesis involves either:
Comparison with Aromatic Pyrrole and Cyclopentane
Physicochemical parameters of BPIQ’s pyrrolidine ring have been compared with those of aromatic pyrrole and cyclopentane. Understanding these differences aids in optimizing drug design .
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to exhibit selectivity towards various biological targets .
Mode of Action
It’s worth noting that the pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may play a crucial role in the interaction with biological targets .
Result of Action
The presence of the pyrrolidine ring in various bioactive molecules suggests that it may contribute significantly to their biological activity .
properties
IUPAC Name |
2-(2-pyrrolidin-1-ylethoxy)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-3-7-11-8-6-10-4-1-2-5-10/h1-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDLLYZCECVNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285015 | |
Record name | 2-[2-(1-Pyrrolidinyl)ethoxy]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine | |
CAS RN |
160687-47-8 | |
Record name | 2-[2-(1-Pyrrolidinyl)ethoxy]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160687-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(1-Pyrrolidinyl)ethoxy]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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